Parasin I Trifluoroacetate
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Overview
Description
Parasin I Trifluoroacetate is an antimicrobial peptide derived from the N-terminal region of histone H2A in catfish (Parasilurus asotus). This compound is known for its potent antimicrobial properties, making it a valuable asset in the field of infectious disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parasin I Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), which also helps in removing protecting groups from the amino acids .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Parasin I Trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. These reactions can be catalyzed by various enzymes or chemical reagents .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include trifluoroacetic acid, acetonitrile, and various buffers. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from the reactions involving this compound are typically modified peptides with enhanced antimicrobial properties. These modifications can include the addition of functional groups or the substitution of specific amino acids .
Scientific Research Applications
Parasin I Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on antimicrobial peptides and their role in innate immunity.
Medicine: Investigated for its potential therapeutic applications in treating bacterial and fungal infections.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
Parasin I Trifluoroacetate exerts its antimicrobial effects by binding to the bacterial cell membrane and disrupting its integrity. This leads to the permeabilization of the membrane and subsequent cell death. The peptide forms an amphipathic alpha-helix structure, which is essential for its membrane-disrupting activity .
Comparison with Similar Compounds
Similar Compounds
Histone H2A-derived peptides: Similar to Parasin I, these peptides are derived from histone proteins and exhibit antimicrobial properties.
Magainins: Antimicrobial peptides derived from frog skin, known for their broad-spectrum activity.
Defensins: A family of antimicrobial peptides found in various organisms, including humans.
Uniqueness
Parasin I Trifluoroacetate is unique due to its origin from catfish histone H2A and its potent antimicrobial activity without significant hemolytic effects. This makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C84H155F3N34O26 |
---|---|
Molecular Weight |
2114.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C82H154N34O24.C2HF3O2/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140;3-2(4,5)1(6)7/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98);(H,6,7)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-;/m0./s1 |
InChI Key |
BTXXNWHYYHYHIK-OPRBQJJWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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